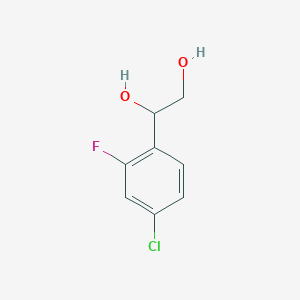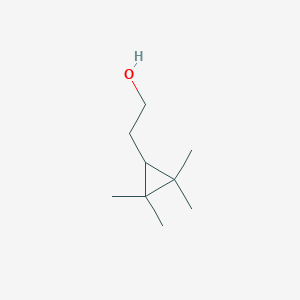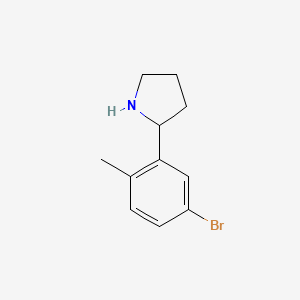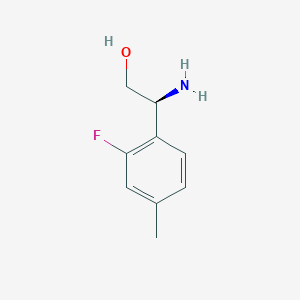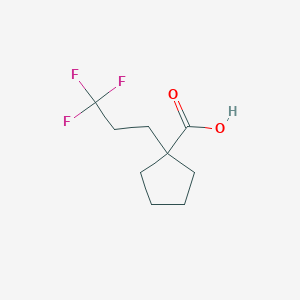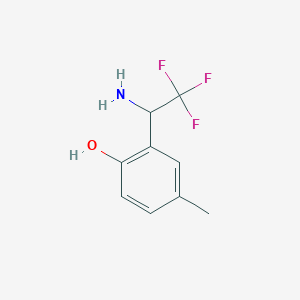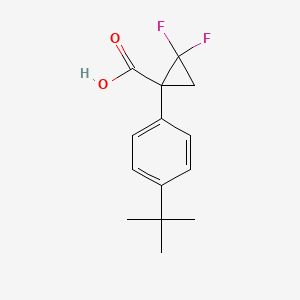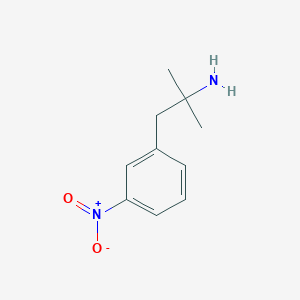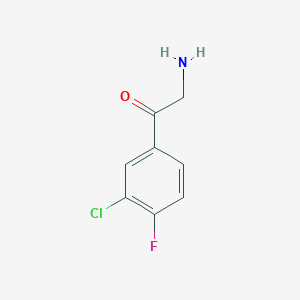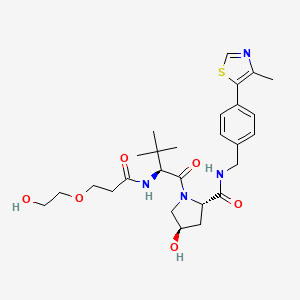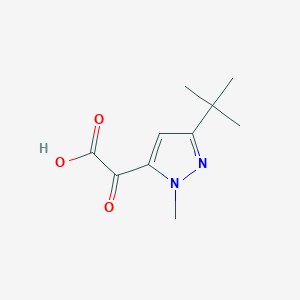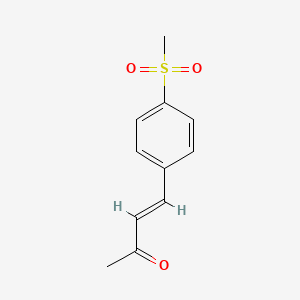
4-(4-Methanesulfonylphenyl)but-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methanesulfonylphenyl)but-3-EN-2-one is an organic compound with a molecular formula of C11H12O3S It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methanesulfonylphenyl)but-3-EN-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methanesulfonylbenzaldehyde and 3-buten-2-one.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methanesulfonylphenyl)but-3-EN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the butenone moiety to a butanol group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of butanol derivatives.
Substitution: Formation of various substituted phenylbutenone derivatives.
Scientific Research Applications
4-(4-Methanesulfonylphenyl)but-3-EN-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanocomposites.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Methanesulfonylphenyl)but-3-EN-2-one involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation.
Binding Interactions: The methanesulfonyl group and the butenone moiety play crucial roles in binding to target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)but-3-EN-2-one: Similar structure but lacks the methanesulfonyl group.
4-(4-Nitrophenyl)but-3-EN-2-one: Contains a nitro group instead of a methanesulfonyl group.
4-(4-Chlorophenyl)but-3-EN-2-one: Contains a chlorine atom instead of a methanesulfonyl group.
Uniqueness
4-(4-Methanesulfonylphenyl)but-3-EN-2-one is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H12O3S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
(E)-4-(4-methylsulfonylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O3S/c1-9(12)3-4-10-5-7-11(8-6-10)15(2,13)14/h3-8H,1-2H3/b4-3+ |
InChI Key |
MPUGYLQVIMTRJO-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)C |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13594163.png)

